molecular formula C24H32N2O2 B078843 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- CAS No. 10560-23-3

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-

Cat. No. B078843
CAS RN: 10560-23-3
M. Wt: 380.5 g/mol
InChI Key: KJSLTUMJIPXMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-, also known as BDP, is a chemical compound that has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. BDP is a symmetrical molecule that contains two hydroxyl groups and two piperidine groups.

Scientific Research Applications

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In materials science, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a building block for the synthesis of new materials with unique properties. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing polymers have been synthesized and studied for their potential use in electronic and optical applications.
In catalysis, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been studied for its potential use as a catalyst in various chemical reactions. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts have been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.

Mechanism Of Action

The mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, but it is thought to involve the interaction of the hydroxyl and piperidine groups with biological molecules. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to inhibit the activity of certain enzymes involved in cell growth and division.

Biochemical And Physiological Effects

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In addition, 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its relatively simple synthesis method. 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized using standard laboratory techniques, making it accessible to most researchers. Another advantage is its potential applications in various fields, including medicine, materials science, and catalysis.
One limitation of using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications. In addition, the mechanism of action of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is not well understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. One direction is the further exploration of its potential applications in medicine, particularly in the development of new antibiotics and cancer therapies. Another direction is the synthesis of new materials using 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- as a building block, with the aim of developing materials with unique properties. Finally, the use of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)--containing catalysts in various chemical reactions is an area of research that holds promise for the development of new and more efficient catalytic systems.

Synthesis Methods

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- can be synthesized through a multistep procedure that involves the reaction of 4,4'-dichlorobiphenyl with sodium hydroxide to form 4,4'-biphenyldiol. The resulting compound is then reacted with formaldehyde and piperidine to yield 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-. The synthesis of 4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)- is a relatively straightforward process that can be carried out using standard laboratory techniques.

properties

CAS RN

10560-23-3

Product Name

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C24H32N2O2/c27-23-9-7-19(15-21(23)17-25-11-3-1-4-12-25)20-8-10-24(28)22(16-20)18-26-13-5-2-6-14-26/h7-10,15-16,27-28H,1-6,11-14,17-18H2

InChI Key

KJSLTUMJIPXMHI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)O)CN4CCCCC4)O

Other CAS RN

10560-23-3

synonyms

4,4'-Biphenyldiol, 3,3'-bis(piperidinomethyl)-

Origin of Product

United States

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